2-Bromoquinoline-4-carbonitrile
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Overview
Description
2-Bromoquinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, which is a nitrogen-containing heterocycle known for its diverse pharmacological properties. The compound is characterized by the presence of a bromine atom at the second position and a cyano group at the fourth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable entity in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-4-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method is the bromination of 4-cyanoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of safer solvents and catalysts, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield quinoline derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, potassium thiolate, or alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxides and reduced quinoline derivatives.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
2-Bromoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and antiviral agents.
Medicine: It is explored for its pharmacological properties and potential use in drug discovery and development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Chloroquinoline-4-carbonitrile
- 2-Fluoroquinoline-4-carbonitrile
- 2-Iodoquinoline-4-carbonitrile
Comparison: 2-Bromoquinoline-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry. Additionally, the cyano group at the fourth position enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-bromoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXNFJBFBJGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606989 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-24-8 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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